molecular formula C8H6BClF3K B13459706 Potassium (E)-(2-chlorostyryl)trifluoroborate

Potassium (E)-(2-chlorostyryl)trifluoroborate

Cat. No.: B13459706
M. Wt: 244.49 g/mol
InChI Key: IXVPBJHKQJXDQE-IPZCTEOASA-N
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Description

Potassium (E)-(2-chlorostyryl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. These compounds contain a trifluoroborate anion, which is a derivative of boronic acids. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable and efficient reagent for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (E)-(2-chlorostyryl)trifluoroborate typically involves the reaction of (E)-(2-chlorostyryl)boronic acid with potassium bifluoride (KHF2). The process can be summarized as follows:

Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Potassium (E)-(2-chlorostyryl)trifluoroborate primarily undergoes:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which potassium (E)-(2-chlorostyryl)trifluoroborate exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The process involves:

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium alkyltrifluoroborates

Comparison: Potassium (E)-(2-chlorostyryl)trifluoroborate is unique due to its specific (E)-(2-chlorostyryl) group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other trifluoroborates, it offers enhanced stability and efficiency in forming carbon-carbon bonds .

Properties

Molecular Formula

C8H6BClF3K

Molecular Weight

244.49 g/mol

IUPAC Name

potassium;[(E)-2-(2-chlorophenyl)ethenyl]-trifluoroboranuide

InChI

InChI=1S/C8H6BClF3.K/c10-8-4-2-1-3-7(8)5-6-9(11,12)13;/h1-6H;/q-1;+1/b6-5+;

InChI Key

IXVPBJHKQJXDQE-IPZCTEOASA-N

Isomeric SMILES

[B-](/C=C/C1=CC=CC=C1Cl)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CC=CC=C1Cl)(F)(F)F.[K+]

Origin of Product

United States

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